3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one
Brand Name: Vulcanchem
CAS No.: 118535-01-6
VCID: VC20814776
InChI: InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8)
SMILES: C1COC2=CC(=O)NC21
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one

CAS No.: 118535-01-6

Cat. No.: VC20814776

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one - 118535-01-6

Specification

CAS No. 118535-01-6
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 2,3,3a,4-tetrahydrofuro[3,2-b]pyrrol-5-one
Standard InChI InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8)
Standard InChI Key DFZOEXZFNMLRTC-UHFFFAOYSA-N
SMILES C1COC2=CC(=O)NC21
Canonical SMILES C1COC2=CC(=O)NC21

Introduction

Structural Characteristics and Properties

Molecular Structure

3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one consists of a 5-membered furan ring fused with a 5-membered pyrrolone ring. The nomenclature indicates specific saturation patterns, with the "dihydro" prefix and positional designations (3H, 3a, 4) signifying the locations of hydrogen atoms and the partial saturation of the pyrrolone ring. The compound contains an amide functional group within the pyrrolone portion, which contributes significantly to its chemical reactivity and physical properties.

Physical Properties

While specific data for 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one is limited in the available literature, its properties can be inferred from structurally similar fused heterocyclic compounds. Based on comparable furo-fused heterocycles, this compound likely exists as a crystalline solid at room temperature with moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylsulfoxide, while exhibiting limited solubility in non-polar solvents.

Table 1. Predicted Physical Properties of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one

PropertyPredicted ValueBasis of Prediction
Physical StateCrystalline solidComparable fused heterocycles
Melting Point180-220°CSimilar furanopyrrole structures
SolubilitySoluble in polar organic solventsAmide functionality and heterocyclic nature
UV Absorption260-290 nmConjugated heterocyclic system
IR CharacteristicsC=O stretch: ~1680-1710 cm⁻¹Lactam carbonyl group

Chemical Reactivity and Transformations

Reactivity Patterns

The reactivity of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one is primarily determined by its key functional groups: the lactam carbonyl, the furan oxygen, and the partially saturated pyrrolone ring. Based on the reactivity of similar heterocyclic compounds, several characteristic reactions can be anticipated:

  • Nucleophilic addition to the carbonyl group

  • Electrophilic substitution at the furan ring

  • Reduction of the lactam function

  • Alkylation of the nitrogen atom

Biological Activity and Applications

Synthetic Applications

As a bicyclic heterocyclic compound, 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one could serve as a valuable building block in organic synthesis. Its potential utility includes:

  • Serving as a scaffold for the synthesis of more complex heterocyclic compounds

  • Functioning as an intermediate in the preparation of biologically active molecules

  • Acting as a precursor for the development of new materials with unique properties

Table 2. Potential Applications of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one and Related Derivatives

Application AreaPotential UsesStructural Advantage
Medicinal ChemistryAntimicrobial agentsHeterocyclic scaffold with multiple binding sites
Organic SynthesisBuilding block for complex moleculesFunctionalized bicyclic system
Materials ScienceDevelopment of specialized polymersRigid heterocyclic core structure
AgrochemicalsCrop protection productsBioactive heterocyclic framework

Structural Analogs and Derivatives

Related Heterocyclic Systems

The furo[3,2-b]pyrrole core structure is part of a broader family of fused heterocyclic systems. Structurally related compounds include:

  • Furo[3,2-c]pyridines, which replace the pyrrolone ring with a pyridine moiety

  • Furo[3,2-b]pyrans, which substitute the nitrogen atom with an oxygen atom

  • Pyrazol-3-ones with allomaltol fragments, which result from the recyclization of furo[3,2-b]pyrans with dinucleophiles

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one would likely exhibit characteristic absorption bands including:

  • N-H stretching (3200-3400 cm⁻¹)

  • C=O stretching of the lactam (1680-1710 cm⁻¹)

  • C-O-C stretching of the furan ring (1020-1100 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

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